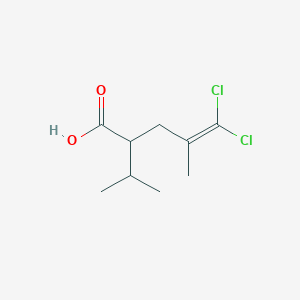
5,5-Dichloro-4-methyl-2-(propan-2-yl)pent-4-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Dichloro-4-methyl-2-(propan-2-yl)pent-4-enoic acid is an organic compound with the molecular formula C9H14Cl2O2. This compound is characterized by the presence of two chlorine atoms, a methyl group, and an isopropyl group attached to a pent-4-enoic acid backbone. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dichloro-4-methyl-2-(propan-2-yl)pent-4-enoic acid typically involves the chlorination of 4-methyl-2-(propan-2-yl)pent-4-enoic acid. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions. Common reagents used in this process include chlorine gas or other chlorinating agents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination reactors where the reaction conditions such as temperature, pressure, and concentration of reactants are carefully monitored and controlled to achieve high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5,5-Dichloro-4-methyl-2-(propan-2-yl)pent-4-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
5,5-Dichloro-4-methyl-2-(propan-2-yl)pent-4-enoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,5-Dichloro-4-methyl-2-(propan-2-yl)pent-4-enoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an electrophile, reacting with nucleophilic sites on biomolecules or other chemical species. The presence of chlorine atoms and the double bond in the pent-4-enoic acid backbone contribute to its reactivity and ability to participate in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-(propan-2-yl)pent-4-enoic acid: Lacks the chlorine atoms, resulting in different reactivity and properties.
5,5-Dichloro-2-(propan-2-yl)pent-4-enoic acid: Similar structure but without the methyl group, affecting its chemical behavior.
5-Chloro-4-methyl-2-(propan-2-yl)pent-4-enoic acid: Contains only one chlorine atom, leading to different substitution patterns.
Uniqueness
5,5-Dichloro-4-methyl-2-(propan-2-yl)pent-4-enoic acid is unique due to the presence of two chlorine atoms, a methyl group, and an isopropyl group, which confer specific chemical properties and reactivity. This makes it a valuable compound in various chemical and industrial applications.
Properties
CAS No. |
87953-19-3 |
|---|---|
Molecular Formula |
C9H14Cl2O2 |
Molecular Weight |
225.11 g/mol |
IUPAC Name |
5,5-dichloro-4-methyl-2-propan-2-ylpent-4-enoic acid |
InChI |
InChI=1S/C9H14Cl2O2/c1-5(2)7(9(12)13)4-6(3)8(10)11/h5,7H,4H2,1-3H3,(H,12,13) |
InChI Key |
BZWYXRPVYDUVIX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CC(=C(Cl)Cl)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


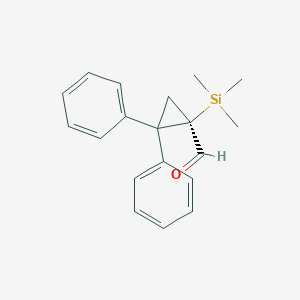
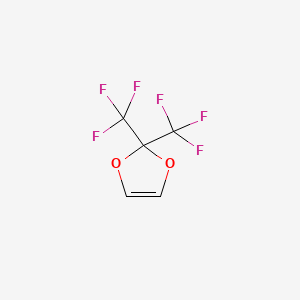
![1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-one](/img/structure/B14388341.png)
![4-[6-(4-Formyloxybutylsulfanylcarbonyl)pyridine-2-carbonyl]sulfanylbutyl formate](/img/structure/B14388347.png)
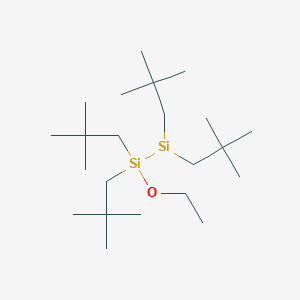
silane](/img/structure/B14388359.png)
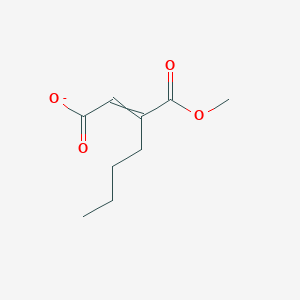
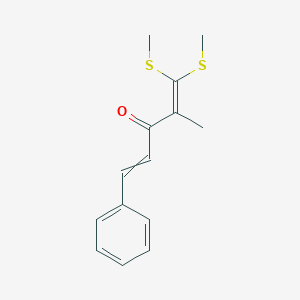
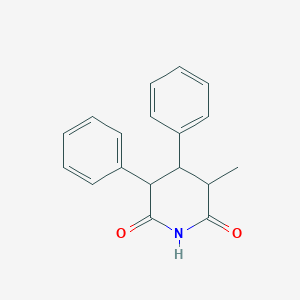
![1,4-Bis[(5,5,5-trichloropentyl)oxy]benzene](/img/structure/B14388382.png)
![1,1'-[2,2-Dichloro-3-(propan-2-yl)cyclopropane-1,1-diyl]dibenzene](/img/structure/B14388387.png)
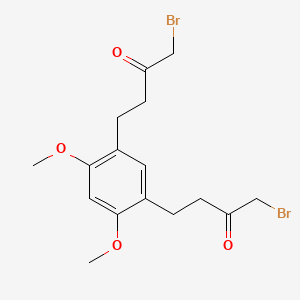
![Bicyclo[4.1.0]heptane, 3-ethenyl-](/img/structure/B14388397.png)
![5-Bromo-3-(4-fluorophenyl)-2-[4-(methanesulfonyl)phenyl]thiophene](/img/structure/B14388406.png)
